

4-Ethoxybenzene-1,2-diamine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 4-Ethoxybenzene-1,2-diamine

Cat. No.: B074564

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This technical guide provides an in-depth overview of **4-Ethoxybenzene-1,2-diamine**, a key chemical intermediate with applications in pharmaceutical research and development. This document outlines its commercial availability, physicochemical properties, and established experimental protocols, offering a valuable resource for scientists and professionals in the field.

Commercial Availability

4-Ethoxybenzene-1,2-diamine is readily available from a variety of chemical suppliers, catering to research and development needs. The compound is typically offered in various purities and quantities. Below is a summary of some of the key suppliers.

Supplier	Purity	Catalog Number/ID	Notes
Sigma-Aldrich	-	CDS007491	Sold under the AldrichCPR brand for early discovery research.
001Chemical	-	DY433374	Available for research purposes. [1]
Aladdin Scientific	97%	ALNH9A9EC822	-
Molbase	97% - 99%	-	Lists multiple suppliers from China. [2]
Apollo Scientific	-	-	-
Advanced ChemBlocks	97.00%	X196619	-
ChemicalBook	99%	-	Lists multiple suppliers, including Shaanxi Dideu Medichem Co. Ltd. [3]
LookChem	95% - 98%	-	Provides a list of suppliers with pricing information. [4]

Physicochemical and Safety Data

A comprehensive understanding of the compound's properties is crucial for its effective and safe handling in a laboratory setting.

Property	Value	Source
IUPAC Name	4-ethoxybenzene-1,2-diamine	[5]
Synonyms	4-Ethoxy-1,2-phenylenediamine, 3,4-Diaminophenetole	[2][4]
CAS Number	1197-37-1	[5][6]
EC Number	214-825-0	
Molecular Formula	C ₈ H ₁₂ N ₂ O	[1][5]
Molecular Weight	152.19 g/mol	[1]
Melting Point	71.5 °C	
Boiling Point	295 °C	[7]
Appearance	Solid	
Solubility	Very soluble in water; soluble in ethanol, ethyl ether, and chloroform.	[7]
Storage	Store at 2-8°C in a dark place.	[1]

Safety Information:

- Signal Word: Warning
- Hazard Statements: H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H317 (May cause an allergic skin reaction), H341 (Suspected of causing genetic defects), H351 (Suspected of causing cancer), H410 (Very toxic to aquatic life with long-lasting effects).
- Precautionary Statements: P273, P280, P301+P312, P302+P352+P312, P304+P340+P312, P308+P313.

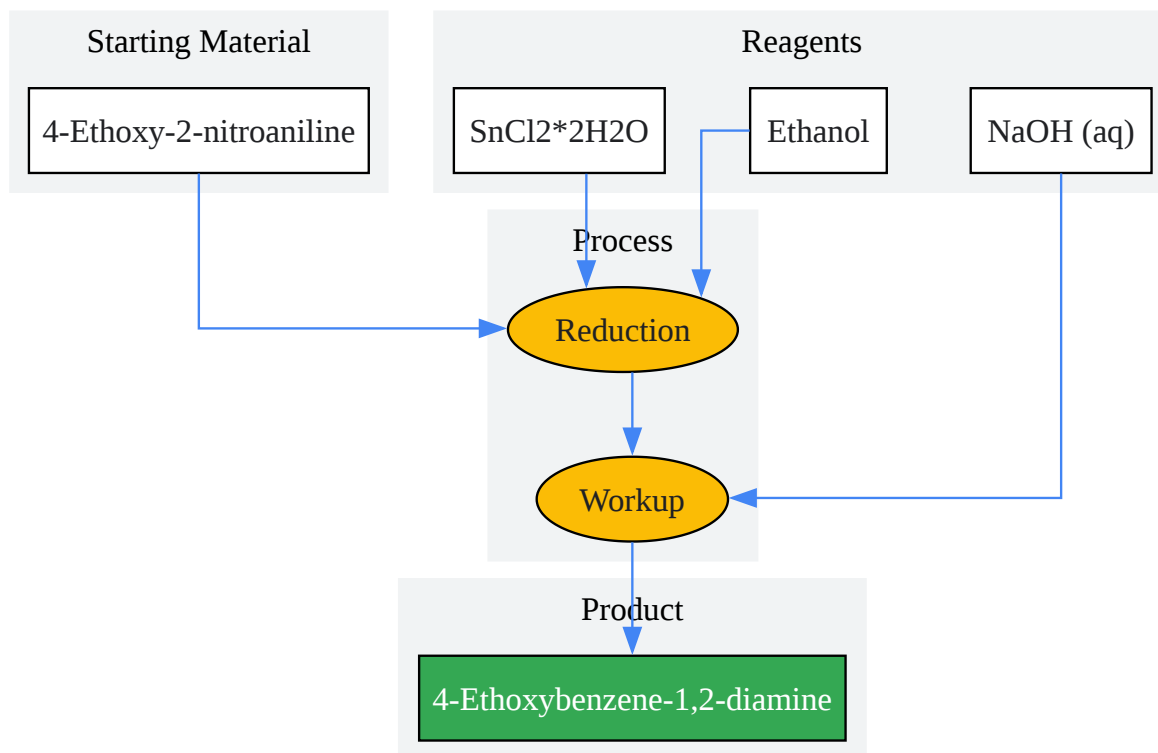
Experimental Protocols

Synthesis of 4-Ethoxybenzene-1,2-diamine

A common synthetic route to aromatic diamines involves the reduction of a corresponding nitroaniline. The following is a general procedure that can be adapted for the synthesis of **4-Ethoxybenzene-1,2-diamine** from 4-Ethoxy-2-nitroaniline.

General Procedure: Reduction of an Aromatic Nitro Group[8]

- Dissolve the starting material, 4-Ethoxy-2-nitroaniline (1.0 equivalent), in ethanol.
- Add tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) (6 equivalents) to the solution.
- Heat the reaction mixture under reflux for 1 hour.
- Cool the mixture to room temperature.
- Slowly add aqueous sodium hydroxide (6 M) until a homogeneous solution is obtained ($\text{pH} \approx 14$).
- Add dichloromethane (CH_2Cl_2) and stir the mixture at room temperature for 30 minutes.
- Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- The crude product can be further purified by column chromatography or recrystallization.



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Synthetic pathway for **4-Ethoxybenzene-1,2-diamine**.

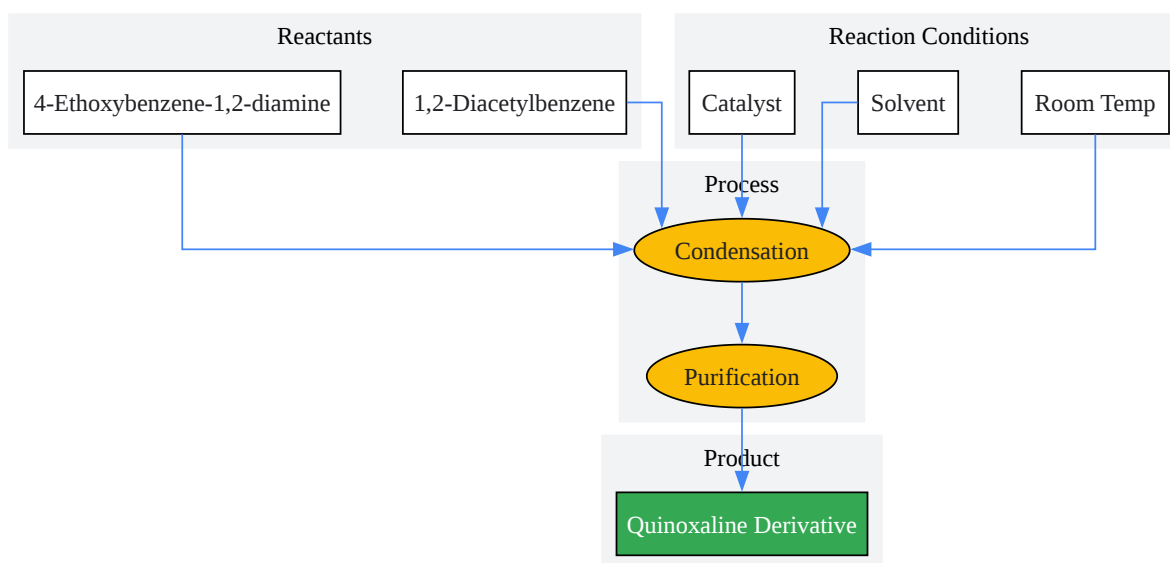
Application in Quinoxaline Synthesis

A significant application of 1,2-diamines is in the synthesis of quinoxaline derivatives, which are important scaffolds in medicinal chemistry.[9] This is typically achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[9]

General Procedure: Synthesis of 2,3-Dimethylquinoxaline Derivatives[9]

- In a round-bottomed flask, add **4-Ethoxybenzene-1,2-diamine** (1 mmol) and 1,2-diacetylbenzene (1 mmol).
- Add a suitable solvent, such as a mixture of ethanol and water (3:1 v/v, 20 mL).

- Add a catalytic amount of an acid catalyst, for example, ammonium heptamolybdate tetrahydrate (0.02 mmol).
- Stir the mixture at room temperature.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, collect the crystalline product by filtration.
- Recrystallize the solid from ethanol to obtain the pure quinoxaline derivative.



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Experimental workflow for quinoxaline synthesis.

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